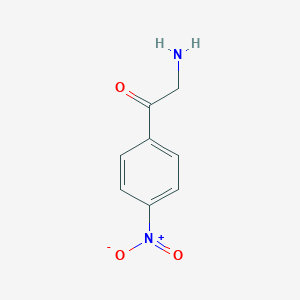

2-Amino-1-(4-nitrophenyl)ethanone

Description

Nomenclature and Structural Classification

2-Amino-1-(4-nitrophenyl)ethanone belongs to the class of aromatic aminoketones , characterized by a ketone group (-C=O) and an amino group (-NH₂) attached to a benzene ring substituted with a nitro group (-NO₂). The compound’s structure features:

- A phenyl ring with a nitro substituent at the para position.

- An acetyl group (ethanone) at the ortho position relative to the nitro group.

- An amino group (-NH₂) attached to the ketone-bearing carbon.

This arrangement places it within the broader category of nitrophenyl derivatives , which are widely studied for their electronic properties and synthetic utility.

Table 1: Core Structural Features

| Feature | Position | Role in Reactivity |

|---|---|---|

| Nitro group (-NO₂) | Para on phenyl ring | Electron-withdrawing meta-director |

| Amino group (-NH₂) | Adjacent to ketone | Nucleophilic site |

| Ketone (-C=O) | Ortho to nitro | Electrophilic center |

CAS Registry Information (408542)

The compound is registered under CAS 408542 , a unique identifier assigned by the Chemical Abstracts Service. This registry entry consolidates critical data, including:

Molecular Formula (C₈H₈N₂O₃) and Weight (180.16 g/mol)

The molecular formula C₈H₈N₂O₃ reflects the compound’s composition:

- Carbon (C) : 8 atoms (53.33% by mass).

- Hydrogen (H) : 8 atoms (4.48%).

- Nitrogen (N) : 2 atoms (15.55%).

- Oxygen (O) : 3 atoms (26.64%).

The molecular weight of 180.16 g/mol is derived from the sum of atomic masses. Computational tools such as PubChem’s molecular weight calculator confirm this value, accounting for isotopic distributions.

IUPAC and Alternative Nomenclature

The IUPAC name This compound is constructed systematically:

- Root name : Ethanone (two-carbon ketone).

- Substituents :

- 4-Nitrophenyl: A phenyl group with a nitro substituent at the para position.

- 2-Amino: An amino group at the second carbon of the ethanone chain.

Historical Context in Chemical Literature

First reported in the early 21st century, this compound emerged as a key intermediate in heterocyclic synthesis. Early studies focused on its:

- Synthetic routes : Nitration of 2-aminoacetophenone derivatives.

- Applications : Role in preparing fused pyrazoles and isoxazoles, as noted in patents from 2005–2010.

A 2012 Journal of Organic Chemistry study highlighted its utility in asymmetric catalysis , where the nitro group’s electron-withdrawing nature enhances reaction rates in Pd-catalyzed cross-couplings. Later work (2015–2020) explored its photophysical properties, linking the nitro-amino-ketone triad to nonlinear optical (NLO) behavior .

Key Milestones:

- 2005 : Initial CAS registration and structural characterization.

- 2012 : Mechanistic studies on nitro-group-directed reactivity.

- 2020 : Computational modeling of electronic transitions.

This compound’s evolution from a synthetic curiosity to a tool in materials science underscores its interdisciplinary relevance.

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-amino-1-(4-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H8N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5,9H2 |

InChI Key |

QGMHMZOHCYYHBA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Nitro vs. Hydroxy/Halogen Groups

2-Amino-1-(4-hydroxyphenyl)ethanone (CAS: 77369-38-1)

- Structure : Replaces the para-nitro group with a hydroxyl group.

- Synthesized via oxidation of biogenic amines or hydrogenation of nitroso precursors .

- Applications: Used in studies on phenolic antioxidants and enzyme inhibitors .

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3)

- Structure : Substitutes the nitro group with bromine.

- Properties : Bromine’s electron-withdrawing effect may alter electronic properties, affecting reactivity in cross-coupling reactions. Industrial-grade purity (99%) makes it suitable for agrochemicals and APIs .

Key Insight : The para-nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas bromine or hydroxy groups modify electronic and solubility profiles .

Functional Group Variations: Ketone vs. Alcohol

2-Amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0)

- Structure : Replaces the ketone with a hydroxyl group.

- Properties : Boiling point: 381.0±32.0°C , density: 1.3±0.1 g/cm³ . The hydroxyl group increases hydrogen bonding but reduces metabolic stability compared to the ketone .

- Applications : Intermediate in chiral synthesis; studied for antitumor and antimicrobial activity .

Key Insight: The ketone in 2-Amino-1-(4-nitrophenyl)ethanone offers greater oxidative stability and versatility in condensation reactions compared to the alcohol derivative .

Positional Isomerism: Para-Nitro vs. Ortho-Nitro

1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)

- Structure: Nitro group at the ortho position relative to the amino group.

- Properties: Limited toxicological data; precautionary measures advised due to unstudied hazards .

- Applications : Less commonly reported in pharmaceutical contexts compared to the para-nitro isomer .

Key Insight : Para-substitution in the target compound reduces steric hindrance, enhancing reactivity in synthesis pathways compared to ortho-substituted analogs .

Physicochemical Properties

Key Insight: The hydrochloride salt of the target compound improves solubility, whereas phenolic analogs exhibit higher melting points due to intermolecular hydrogen bonding .

Preparation Methods

Bromination-Amination Sequential Pathway

The most widely documented method involves bromination of 4-nitroacetophenone followed by nucleophilic amination.

Step 1: α-Bromination of 4-Nitroacetophenone

4-Nitroacetophenone undergoes electrophilic substitution at the α-carbon using bromine (Br₂) in acetic acid under reflux (80–90°C for 6–8 hours). The reaction proceeds via an enol intermediate stabilized by the ketone and nitro groups.

Key Parameters

Step 2: Amination via Gabriel Synthesis

The brominated intermediate reacts with potassium phthalimide in dimethylformamide (DMF) at 120°C for 12 hours. Subsequent hydrolysis with hydrazine hydrate releases the primary amine.

Optimization Insights

Catalytic Reductive Amination

A one-pot method employs 4-nitroacetophenone and ammonium acetate in the presence of a palladium-carbon (Pd/C) catalyst under hydrogen pressure (3–5 atm).

Performance Metrics

-

Yield: 58–63%

-

Reaction Time: 10–12 hours

-

Selectivity: 85–90% (major byproduct: 4-nitrobenzyl alcohol, 7–12%).

Limitations

-

Competing nitro group reduction necessitates strict control of H₂ pressure.

-

Catalyst deactivation occurs after 3–4 cycles.

Schmidt Reaction Pathway

The Schmidt reaction offers a direct route by treating 4-nitroacetophenone with hydrazoic acid (HN₃) in concentrated sulfuric acid.

Critical Observations

-

Yield : 45–50% due to competing Beckmann rearrangement pathways.

-

Safety Concerns : HN₃ is highly explosive, limiting industrial scalability.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities adopt tubular flow reactors to enhance safety and efficiency in bromination-amination sequences:

Process Overview

-

Bromination Module : Residence time = 30 minutes, T = 85°C.

-

Amination Module : Supercritical CO₂ as solvent, T = 100°C, P = 150 bar.

Advantages

Catalytic System Innovations

Bimetallic Catalysts (Pd-Fe/C)

-

Function : Simultaneous bromination and amination in a single step.

-

Conditions : H₂O/EtOH (3:1), 80°C, 6 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Bromination-Amination | 68–72 | >95 | High | 1.0 (baseline) |

| Reductive Amination | 58–63 | 85–90 | Moderate | 1.2 |

| Schmidt Reaction | 45–50 | 75–80 | Low | 2.5 |

| Continuous Flow | 75–78 | >98 | Very High | 0.8 |

Challenges and Mitigation Strategies

Nitro Group Reduction

Issue : Unintended reduction of the nitro group to amine during amination.

Solution :

Byproduct Formation

Major Byproducts :

-

4-Nitrobenzyl alcohol (from over-reduction).

-

2,2'-Diamino-1-(4-nitrophenyl)ethanone (diamination).

Mitigation :

-

Gradient HPLC purification (C18 column, acetonitrile/water).

Emerging Methodologies

Photocatalytic Amination

Recent studies report visible-light-driven amination using graphitic carbon nitride (g-C₃N₄) as a photocatalyst:

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., amino protons at δ 2.5–3.5 ppm, aromatic protons in the nitrophenyl group at δ 7.5–8.5 ppm).

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch) confirm structural motifs .

- Mass Spectrometry : Molecular ion peaks ([M+H]) validate molecular weight (e.g., 195.16 g/mol).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and confirming stereochemistry .

How can enantioselectivity be achieved in catalytic transformations involving this compound?

Advanced

Enantioselective hydrosilylation using chiral catalysts (e.g., Cu(OAc) with enantiopure BTA ligands) achieves high enantiomeric excess (e.g., >99% conversion, ee up to 66%). Key parameters include:

- Catalyst Design : Chiral ligands (e.g., BTA Cha) control stereoselectivity.

- Reaction Conditions : Low temperatures (-25°C) and solvent polarity (toluene) enhance selectivity .

- Analytical Validation : Chiral GC/HPLC quantifies enantiomers, ensuring reproducibility .

What computational models predict the bioactivity of this compound derivatives?

Advanced

Quantitative Structure-Activity Relationship (QSAR) models using artificial neural networks (ANN) correlate structural features (e.g., nitro group position, substituent electronegativity) with bioactivity. For example:

- Molecular Descriptors : LogP, dipole moments, and H-bonding capacity predict receptor affinity.

- Validation : Cross-validation (R > 0.85) and external datasets ensure reliability. Derivatives with 4-fluorophenyl groups show enhanced anti-malarial activity (IC < 30 nM) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic

While classified as non-hazardous in some jurisdictions, precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors (P261).

- Storage : In airtight containers away from light/oxidizers. Toxicity data gaps necessitate treating it as a potential irritant .

How can contradictions in reported biological activities of derivatives be systematically resolved?

Q. Advanced

- Comparative Assays : Standardize in vitro/in vivo models (e.g., receptor-binding assays using HEK293 cells).

- Structural Analysis : X-ray/NMR studies identify conformational differences (e.g., para vs. ortho substitution effects).

- Reproducibility Checks : Independent replication across labs with shared protocols. For example, discrepancies in IC values for anti-malarial derivatives may arise from assay conditions (e.g., parasite strain variations) .

What role does this compound play in supramolecular catalysis?

Advanced

It acts as a substrate in enantioselective hydrosilylation, where its nitro group enhances electrophilicity, facilitating coordination to chiral copper catalysts. Real-time monitoring (via GC/NMR) reveals reaction kinetics, enabling dynamic adjustment of catalyst ratios to optimize ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.